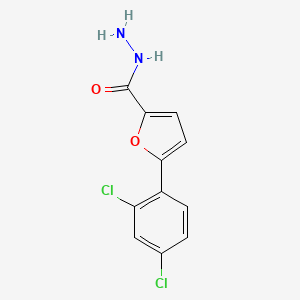
5-(2,4-Dichlorophenyl)-2-furohydrazide
Descripción general
Descripción
5-(2,4-Dichlorophenyl)-2-furohydrazide is a synthetic compound used in a variety of scientific applications. It is a white, crystalline powder that is highly soluble in water and organic solvents. This compound has a wide range of uses in the laboratory, including in the synthesis of drugs, the study of biochemical and physiological effects, and in the development of new therapeutic agents. We will also discuss the advantages and limitations for lab experiments and list several future directions for research.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Metal Complexes :
- A study by Jabeen et al. (2018) synthesized transition metal complexes of Co(II), Ni(II), and Cu(II) derived from a compound similar to 5-(2,4-Dichlorophenyl)-2-furohydrazide. These compounds showed potential for antibacterial activity and antioxidant properties (Jabeen et al., 2018).
Anticancer Activity :
- The compound 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, related to 5-(2,4-Dichlorophenyl)-2-furohydrazide, was found to possess moderate anticancer activity, as shown in a study by Lu Jiu-fu et al. (2015) (Lu Jiu-fu et al., 2015).
Photodegradation Studies :
- Research by Climent and Miranda (1997) on the photodegradation of compounds including 2,4-dichlorophenol highlighted the significance of understanding the environmental impact and degradation pathways of such chemicals (Climent & Miranda, 1997).
Mitochondrial Permeability Transition Inhibition :
- A study by Murasawa et al. (2012) identified a structure related to 5-(2,4-Dichlorophenyl)-2-furohydrazide as promising for the development of therapeutic agents to treat vascular dysfunction (Murasawa et al., 2012).
Antibacterial and Anti-inflammatory Activities :
- Research by Koksal et al. (2013) synthesized novel compounds similar to 5-(2,4-Dichlorophenyl)-2-furohydrazide, showing significant anti-inflammatory profiles and low gastric ulceration incidence (Koksal et al., 2013).
Environmental Impact Studies :
- The work by Rule et al. (2005) on triclosan, a compound structurally related to 5-(2,4-Dichlorophenyl)-2-furohydrazide, investigated its reactivity with free chlorine, underscoring the importance of studying the environmental fate of such compounds (Rule et al., 2005).
In Vitro Anticancer and Anti-inflammatory Activities :
- A study by Uwabagira and Sarojini (2019) on a derivative of 5-(2,4-Dichlorophenyl)-2-furohydrazide showed potential as an anticancer and anti-inflammatory agent (Uwabagira & Sarojini, 2019).
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)furan-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-6-1-2-7(8(13)5-6)9-3-4-10(17-9)11(16)15-14/h1-5H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUWXNFHAVKQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-Dichlorophenyl)-2-furohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




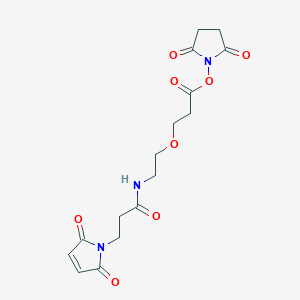
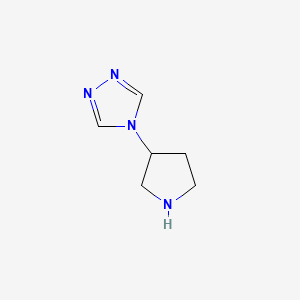
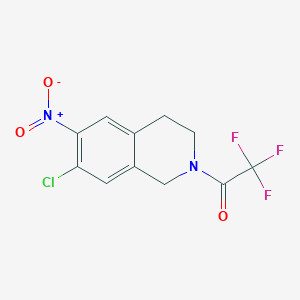
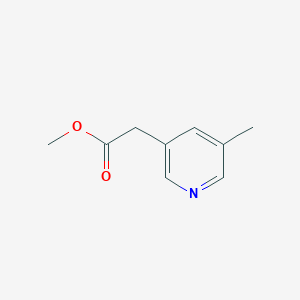
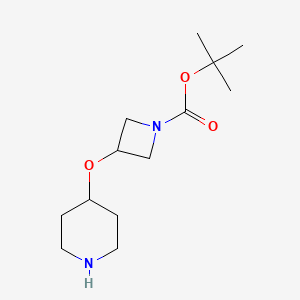
![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)
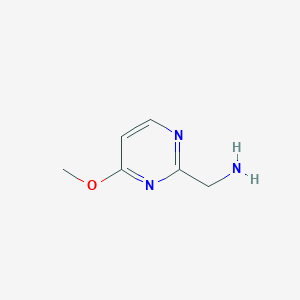
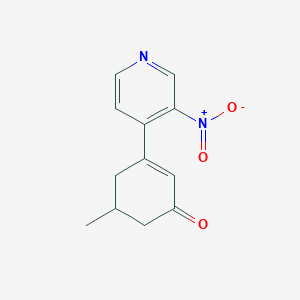

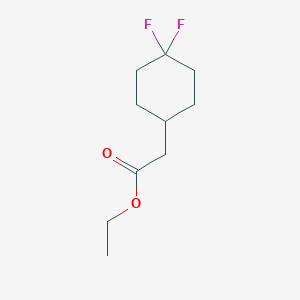
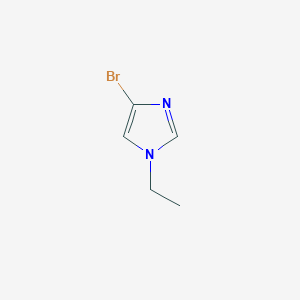
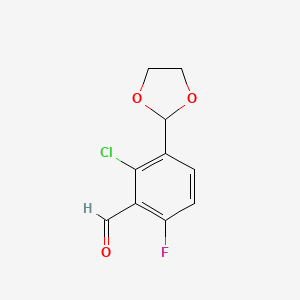
![Ethyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B1457197.png)